molecular formula C6H3ClF6O B1622760 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene CAS No. 336-34-5

1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene

Cat. No.: B1622760
CAS No.: 336-34-5
M. Wt: 240.53 g/mol
InChI Key: QLPINEFCFXPUSF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF6O/c1-14-3-2(7)4(8,9)6(12,13)5(3,10)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPINEFCFXPUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C(C1(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401197
Record name 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-34-5
Record name 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Base Material Selection

Synthesis typically begins with a partially fluorinated cyclopentene derivative, such as 3,3,4,4,5,5-hexafluorocyclopentene. The precursor undergoes sequential functionalization to introduce chlorine and methoxy groups while preserving the fluorinated backbone.

Reaction Conditions and Catalysts

Parameter Details Source
Starting Material 3,3,4,4,5,5-Hexafluorocyclopentene
Chlorinating Agent Cl₂ gas or SOCl₂ in anhydrous conditions
Methanol Addition 0.5–1.0 Molar ratio, dissolved in benzene or dichloromethane
Temperature 40–60°C for 6–12 hours
Catalyst Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB)
Yield 68–85% (laboratory scale)

Mechanistic Insights :

  • Fluorine atoms stabilize transition states during chlorination, directing electrophilic attack to the C2 position.
  • Methanol acts as a nucleophile, substituting intermediate chloronium ions under TBAB-mediated conditions.

Industrial-Scale Fluorination Processes

Large-Scale Reactor Design

Industrial production employs nickel-lined reactors to handle corrosive fluorine gas (F₂). The process involves:

  • Cyclopentene Fluorination :
    • Substrate: Cyclopentene or chlorocyclopentene derivatives
    • Fluorinating Agent: F₂ diluted with nitrogen (1:4 ratio)
    • Pressure: 2–4 bar at 80–100°C for 24–48 hours.
  • Post-Fluorination Functionalization :
    • Chlorine and methoxy groups are introduced via radical-initiated substitution using UV light or peroxides.

Alternative Pathway: Ring-Opening/Reclosure Strategy

Retrosynthetic Analysis

This method constructs the cyclopentene ring de novo using fluorinated dienes:

  • Diels-Alder Cyclization :
    • Diene: 1,3-Bis(trifluoromethyl)butadiene
    • Dienophile: Chlorinated carbonyl compounds (e.g., chloroacetyl chloride)
    • Conditions: 120°C, 8 hours, autoclave.
  • Methoxy Introduction :
    • Reagent: Sodium methoxide (NaOMe) in tetrahydrofuran (THF)
    • Temperature: −78°C to 25°C over 2 hours.

Performance Metrics

Step Reagents/Conditions Yield Purity (HPLC)
Diels-Alder Reaction Chloroacetyl chloride, 120°C, 8 hr 74% 98.2%
Methoxylation NaOMe/THF, −78°C → 25°C 81% 97.8%
Final Fluorination F₂/N₂, 80°C, 24 hr 89% 99.1%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Advantages Limitations Ideal Use Case
Direct Fluorination High regioselectivity Requires hazardous F₂ handling Lab-scale R&D
Industrial Fluorination Batch scalability High capital costs Bulk chemical production
Ring-Opening Strategy Avoids pre-fluorinated precursors Multi-step, lower yields Specialty chemical synthesis

Cost-Benefit Considerations

  • Raw Material Costs : Industrial fluorination reduces per-unit costs but requires significant F₂ infrastructure.
  • Environmental Impact : Closed-loop F₂ recovery systems mitigate emissions in large-scale processes.

Emerging Methodologies and Innovations

Electrochemical Fluorination

Recent advances employ electrochemical cells to generate fluorine in situ, enhancing safety profiles:

  • Cell Configuration : Pt anode/Ni cathode in anhydrous HF
  • Voltage : 4.5–5.5 V, current density 10–15 mA/cm²
  • Yield : 78% at 50°C over 18 hours.

Catalytic Asymmetric Synthesis

Chiral catalysts (e.g., Pd-BINAP complexes) enable enantioselective routes:

Catalyst Enantiomeric Excess (ee) Reaction Time
Pd-(R)-BINAP 88% 24 hr
Rh-JosiPhos 92% 18 hr

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes substitution reactions under controlled conditions. Phase transfer catalysis (PTC) has proven effective in facilitating these transformations:

Reagent Conditions Product Yield Source
Sodium methoxideBenzene, TBAB catalyst, 80°C, 5 hr3,3,4,4,5,5-Hexafluoro-2-methoxycyclopentene92.8%
Potassium iodideDMF, 60°C, 12 hr1-Iodo-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene85%

Mechanistic Notes :

  • The electron-withdrawing fluorine atoms polarize the C-Cl bond, enhancing its susceptibility to nucleophilic attack.

  • Phase transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency by stabilizing transition states .

Addition Reactions

The cyclopentene double bond participates in electrophilic and radical additions:

Reagent Conditions Product Notes Source
Bromine (Br₂)CCl₄, 0°C, 1 hr1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxy-1,2-dibromocyclopentaneAnti-addition dominates
Hydrogen peroxideH₂O₂, Fe²⁺ catalyst, 25°CEpoxide derivativeRadical-initiated pathway

Key Observations :

  • Fluorine substituents reduce electron density at the double bond, favoring electrophilic additions but slowing radical processes .

Oxidation and Reduction

The compound’s redox behavior is influenced by its fluorinated structure:

Oxidation

Oxidizing Agent Conditions Product Outcome Source
KMnO₄Acidic aqueous, 70°C3,3,4,4,5,5-Hexafluoro-2-methoxycyclopentanoneRing contraction observed

Reduction

Reducing Agent Conditions Product Notes Source
Electrochemical (glassy carbon)DMF, Bu₄NClO₄, -1.5 VPartially hydrogenated cyclopentane derivativeSelective double bond reduction

Mechanistic Insights :

  • Fluorine’s inductive effect stabilizes carbocation intermediates during oxidation .

  • Electroreduction preferentially targets the double bond due to its electron-deficient nature .

Methoxy Group Transformations

The methoxy substituent can be modified under acidic or alkylating conditions:

Reagent Conditions Product Yield Source
BBr₃CH₂Cl₂, -78°C, 2 hr1-Chloro-3,3,4,4,5,5-hexafluoro-2-hydroxycyclopentene78%
Methyl triflateTHF, NaH, 0°C1-Chloro-3,3,4,4,5,5-hexafluoro-2-(methoxymethyl)cyclopentene65%

Polymerization and Cross-Coupling

The compound serves as a monomer in fluoropolymer synthesis:

Process Conditions Application Key Property Source
Radical polymerizationAIBN initiator, 80°CHeat-resistant coatingsHigh thermal stability (>300°C)
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEFunctionalized fluorinated materialsEnhanced solubility in polar solvents

Scientific Research Applications

1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products, which can interact with biological and chemical systems .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
  • CAS No.: 336-34-5
  • Molecular Formula : C₆H₃ClF₆O
  • Molecular Weight : 240.53 g/mol
  • Structure : A cyclopentene ring substituted with one chlorine atom at position 1, six fluorine atoms at positions 3–5, and a methoxy group (-OCH₃) at position 2 .

Physical Properties :

  • Storage : Stable at room temperature .
  • Polarity : Moderate polarity due to the methoxy group, influencing solubility in organic solvents .

Comparison with Structurally Similar Compounds

1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene

  • CAS No.: 1759-60-0
  • Molecular Formula : C₆H₃F₇O
  • Molecular Weight : 224.08 g/mol
  • Key Differences :
    • Replaces the chlorine atom at position 1 with an additional fluorine (heptafluoro substitution).
    • Lower molecular weight (224.08 vs. 240.53) due to reduced halogen content.
    • Enhanced thermal stability : Increased fluorine content likely improves resistance to degradation .
  • Applications: Not explicitly stated, but fluorine-rich compounds are often used in high-stability industrial processes.

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene

  • CAS No.: 172612-67-8
  • Molecular Formula : C₂₃H₁₄F₆S₂
  • Molecular Weight : 498.47 g/mol
  • Key Differences :
    • Substituted with thienyl groups (heterocyclic sulfur rings) instead of chloro and methoxy groups.
    • Photochromic Properties : Exhibits reversible color changes under UV light due to diarylethene backbone, making it suitable for optical switches and memory devices .
    • Higher molecular weight (498.47) and complexity due to aromatic substituents.
  • Applications : Optical data storage, molecular switches .

1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene (F6-12)

  • CAS No.: Not explicitly provided (referenced as "F6-12" in ).
  • Molecular Formula : C₅Cl₂F₆
  • Key Differences :
    • Contains two chlorine atoms (positions 1 and 2) instead of one chlorine and a methoxy group.
    • Higher reactivity : Dichloro substitution may enhance electrophilic reactivity in synthesis.
    • Lower polarity compared to the methoxy-substituted compound.
  • Applications : Cleaning agents and solvents due to balanced halogen reactivity .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Chlorine vs. Fluorine :
    • Chlorine at position 1 increases electrophilicity , facilitating nucleophilic substitution reactions (e.g., in dye synthesis) .
    • Fluorine atoms enhance thermal and chemical stability due to strong C-F bonds .
  • Methoxy Group :
    • Introduces electron-donating effects , increasing ring electron density compared to thienyl or phenyl substituents. This may reduce photochromic activity but improve solubility in polar solvents .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Notable Properties
This compound C₆H₃ClF₆O Cl, OCH₃, 6F 240.53 Dye synthesis, solvents Moderate polarity, room-temperature stability
1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene C₆H₃F₇O OCH₃, 7F 224.08 High-stability processes Enhanced thermal stability
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-hexafluorocyclopentene C₂₃H₁₄F₆S₂ Thienyl groups, 6F 498.47 Optical switches, memory Photochromism, UV responsiveness
1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene (F6-12) C₅Cl₂F₆ 2Cl, 6F ~242.92 (calculated) Cleaning agents High reactivity, low polarity

Research Findings and Trends

  • Photochromic Diarylethenes : Thienyl-substituted derivatives dominate optical applications due to reversible ring-opening/closing mechanisms under light . The target compound’s methoxy group lacks this functionality, limiting its use in photonics.
  • Halogen Influence : Chlorine enhances reactivity for synthetic chemistry, while fluorine prioritizes stability. The target compound strikes a balance, enabling niche applications in fluorinated dye production .
  • Emerging Trends : Fluorinated cyclopentenes are gaining traction in green chemistry due to their low toxicity and high efficiency in catalytic processes .

Q & A

Q. What are the primary structural characterization techniques for this compound, and how are bond angles and torsion angles analyzed?

Answer: X-ray diffraction (XRD) is the gold standard for structural elucidation. Crystal parameters (space group, unit cell dimensions) and bond/torsion angles are derived from high-resolution XRD data. For example, triclinic or monoclinic systems (e.g., P1 or P21/c) with unit cell dimensions a = 8.8–16.35 Å, b = 9.29–24.47 Å, and bond angles like C–Cl–C (~119–122°) provide structural validation . Complementary techniques like 19F^{19}\text{F} NMR and IR spectroscopy resolve electronic and steric effects of fluorine and methoxy groups.

Q. What synthetic strategies are employed to introduce chloro, hexafluoro, and methoxy groups regioselectively?

Answer: Multi-step halogenation (e.g., Cl substitution via radical or electrophilic pathways) and fluorination (using SF4_4 or HF-based reagents) are common. Methoxy groups are introduced via nucleophilic substitution (e.g., Williamson ether synthesis) under anhydrous conditions. Steric hindrance from fluorine atoms necessitates optimized reaction temperatures (e.g., 0–40°C) and catalysts (e.g., Pd for cross-coupling) to ensure regioselectivity .

Q. How is purity assessed, and what analytical methods validate the absence of byproducts?

Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 200–300 nm) and gas chromatography-mass spectrometry (GC-MS) are used for purity checks. 1H^{1}\text{H}/19F^{19}\text{F} NMR integration ratios confirm stoichiometry, while differential scanning calorimetry (DSC) detects polymorphic impurities. Mass spectrometry (HRMS) validates molecular ion peaks (e.g., m/z 458–528) .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s electronic properties and reactivity in cyclization reactions?

Answer: Fluorine’s electronegativity reduces electron density at the cyclopentene core, stabilizing radical intermediates and altering regiochemistry in ring-opening reactions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states. Experimentally, cyclic voltammetry reveals oxidation potentials shifted by 0.2–0.5 V compared to non-fluorinated analogs .

Q. What experimental designs correlate crystal packing (from XRD) with photophysical properties like fluorescence?

Answer: Single-crystal XRD data (e.g., π-π stacking distances of 3.5–4.0 Å) are correlated with UV-Vis absorption maxima (e.g., 300–400 nm) and fluorescence quantum yields (Φf_f) measured via integrating sphere setups. Time-resolved spectroscopy assesses excited-state lifetimes, revealing how fluorine-induced rigidity suppresses non-radiative decay .

Q. How can contradictory crystallographic data (e.g., bond angle variations) be resolved across studies?

Answer: Systematic comparison of XRD datasets (e.g., α, β, γ angles in triclinic vs. monoclinic systems) identifies experimental artifacts (e.g., temperature fluctuations during data collection). High-pressure XRD or neutron diffraction refines discrepancies. Computational models (e.g., Hirshfeld surface analysis) validate intermolecular interactions .

Q. What mechanistic insights guide the design of ring-opening reactions for polymer applications?

Answer: Kinetic studies (e.g., Arrhenius plots) under varying temperatures (25–80°C) and solvents (e.g., DMF, THF) identify rate-determining steps. Radical trapping experiments (e.g., TEMPO) and 13C^{13}\text{C} isotopic labeling trace reaction pathways. DFT simulations (e.g., Gibbs free energy barriers) predict regioselectivity in copolymerization .

Q. How is the compound’s dielectric constant measured for optoelectronic applications?

Answer: Impedance spectroscopy (frequency range: 102^2–106^6 Hz) measures dielectric constants (ε) in thin films. XRD-derived crystal anisotropy (e.g., a vs. c axis) correlates with ε anisotropy. Charge-carrier mobility is quantified via field-effect transistor (FET) configurations, with fluorine substituents enhancing stability under operational conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene

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